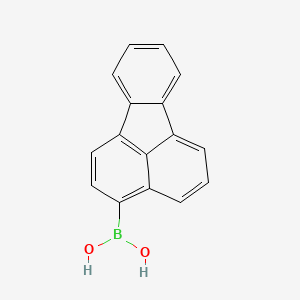

Fluoranthen-3-ylboronic acid

Descripción general

Descripción

Fluoranthen-3-ylboronic acid is an organic compound with the molecular formula C16H11BO2. It is a boronic acid derivative of fluoranthene, a polycyclic aromatic hydrocarbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable reagent in various chemical reactions and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fluoranthen-3-ylboronic acid can be synthesized through several methods, with the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a fluoranthene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, making it a versatile and efficient method for synthesizing this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key factors include the choice of catalyst, solvent, and reaction temperature .

Análisis De Reacciones Químicas

Suzuki-Miyaura Coupling

Fluoranthen-3-ylboronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This reaction typically involves aryl halides (e.g., bromides, iodides) and a palladium catalyst.

Example reaction with 1,8-diiodonaphthalene (12):

this compound reacts with 1,8-diiodonaphthalene under Pd(dppf)Cl₂ catalysis in DMSO at 120°C to form acenaphtho[1,2-b]thiophene derivatives (e.g., 15a ) in yields up to 84% . Similar reactions with dibromonaphthalenes yield fluoranthene-fused heteroarenes (e.g., pyridines, pyrimidines) .

| Substrate | Product | Catalyst | Yield (%) |

|---|---|---|---|

| 1,8-Diiodonaphthalene | Acenaphtho[1,2-b]thiophene | Pd(dppf)Cl₂·CH₂Cl₂ | 76–84 |

| 1,8-Dibromonaphthalene | Benzo[j]fluoranthene | Pd(OAc)₂/XPhos | 34–45 |

Heterocycle Functionalization

The boronic acid reacts with heteroaryl halides to form fluoranthene-fused heterocycles:

-

Pyridinylboronic acids yield azafluoranthenes (e.g., 15h ) in 45–51% yield .

-

Pyrimidin-5-ylboronic acid forms acenaphthylene-fused pyrimidines (e.g., 15i ) in 58% yield .

Protodeboronation

This compound undergoes protodeboronation (hydrolysis of the C–B bond) in aqueous media, forming fluoranthene and boric acid. The rate depends on pH and boron speciation :

Mechanistic pathways:

-

Self-catalyzed pathway : Dominant near the boronic acid’s pKₐ.

-

Aryl anionoid pathway : Favored for electron-deficient arenes.

Factors influencing stability:

-

Diol-esterification : Six-membered ring esters (e.g., pinacol) accelerate protodeboronation compared to free boronic acid .

Intramolecular C–H Arylation

After Suzuki coupling, the intermediate undergoes intramolecular C–H activation to form fused polycyclic structures. For example:

-

Reaction with thiophene-3-ylboronic ester (17d ) forms acenaphtho[1,2-b]thiophene via Pd-catalyzed C–H bond functionalization .

Functional Group Tolerance

This compound tolerates electron-withdrawing groups (e.g., nitro, chloro) in cross-coupling reactions:

Comparative Reactivity Analysis

This compound exhibits distinct reactivity compared to other polycyclic boronic acids:

The fluoranthene core’s extended π-system provides unique electronic properties, improving regioselectivity in cross-couplings .

Research Findings and Challenges

-

Catalyst optimization : Pd(dppf)Cl₂·CH₂Cl₂ outperforms other catalysts in fluoranthene synthesis .

-

Side reactions : Competitive O-silylation and protodeboronation reduce yields in trifluoromethylation reactions .

-

Substrate limitations : Steric hindrance from bulky substituents (e.g., -OTIPS) inhibits fluoranthene formation .

This compound is a versatile building block for synthesizing complex polycyclic architectures. Its reactivity in cross-coupling and C–H activation reactions enables applications in materials science and medicinal chemistry, though challenges in stability and selectivity require careful optimization of reaction conditions.

Aplicaciones Científicas De Investigación

Fluoranthene derivatives, a subclass of polycyclic aromatic hydrocarbons (PAHs), have garnered significant attention in recent decades due to their unique structural characteristics, attractive photophysical properties, and broad applications . Fluoranthenes are useful in supramolecular chemistry, organic electronics and materials science as fluorescent chemosensors and probes, and as materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells .

Synthesis of Fluoranthene Derivatives

Various methods exist for synthesizing fluoranthene derivatives, including Suzuki-Miyaura coupling/intramolecular C–H arylation sequences . For example, the reaction of 1,8-diiodonaphthalene with thiophene-3-ylboronic acid yields acenaphtho[1,2-b]thiophene . Similarly, using different thiophene-3-ylboronic esters under the same reaction conditions can also produce acenaphtho[1,2-b]thiophene .

Tables of investigation

| Entry | Boronic acid/ester | Yield (%) |

|---|---|---|

| 1 | 17a | 76 |

| 2 | 17b | 78 |

| 3 | 17c | 69 |

| 4 | 17d | 84 |

| Table 1: Investigation of different thiophene-3-ylboronic acid and esters in the synthesis of 15a |

| Table 2: | Investigation of various (hetero)arylboronic acids and esters in the Suzuki–Miyaura/C–H arylation sequence . |

Case studies

- The reaction with pyrimidine-5-ylboronic acid was observed to proceed smoothly to give acenaphthylene-fused pyrimidine 15i in 74% yield .

- The use of 1,8-dibromo-4,5-dimethoxynaphthalene (14 ) with the same boronic ester afforded dimethoxy-substituted acenaphthylene-fused pyrazole 15e in good yield (73%) .

- The reactions of (2-methoxypyridin-3-yl)boronic acid with the dihalonaphthalenes 12 and 14 afforded substituted azafluoranthenes 15f and 15g in 90 and 51% yields, respectively .

- The reaction between 1,8-diiodonaphthalene (12 ) and 2,3-dimethoxyphenylboronic acid yielded electron-rich fluoranthene 15j in 76% yield .

Mecanismo De Acción

The mechanism of action of fluoranthen-3-ylboronic acid involves its ability to form stable complexes with various molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with a palladium catalyst, facilitating the formation of carbon-carbon bonds. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparación Con Compuestos Similares

- Phenylboronic acid

- Naphthylboronic acid

- Pyridylboronic acid

Actividad Biológica

Fluoranthen-3-ylboronic acid, with the molecular formula C16H11BO2, is a boronic acid derivative of fluoranthene. This compound has garnered attention in various fields, particularly in organic chemistry and biological research, due to its unique structural properties and reactivity. The following sections delve into the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and potential applications.

Overview of Biological Activity

This compound is primarily recognized for its role as a reagent in the Suzuki-Miyaura cross-coupling reaction, a pivotal process in organic synthesis for forming carbon-carbon bonds. This reaction is essential in the development of complex organic molecules, including pharmaceuticals and fluorescent probes used for biological detection .

The mechanism by which this compound exerts its biological effects involves several key processes:

- Transmetalation : In the Suzuki-Miyaura reaction, this compound undergoes transmetalation, where it interacts with palladium catalysts to facilitate the formation of new carbon-carbon bonds.

- Enzyme Interactions : The compound can form reversible covalent bonds with various biomolecules, including enzymes and proteins. This interaction can lead to enzyme inhibition or activation depending on the target.

- Influence on Cellular Processes : this compound has been shown to modulate cellular signaling pathways, gene expression, and metabolic processes by interacting with kinases and phosphatases.

Cellular Effects

This compound influences several cellular functions:

- Cell Signaling : It may alter phosphorylation states of signaling proteins, impacting cellular responses to external stimuli.

- Gene Expression : The compound can interact with transcription factors or epigenetic regulators, thereby influencing gene expression patterns.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Minimal toxicity is observed; beneficial effects include enzyme inhibition and modulation of signaling pathways.

- High Doses : Potential toxic effects may arise, including cellular damage and disruption of metabolic processes.

Metabolic Pathways

This compound undergoes biotransformation primarily through cytochrome P450 enzymes. This metabolism results in hydroxylated or conjugated metabolites that can further influence metabolic pathways and flux within cells.

Applications in Research and Medicine

This compound has multiple applications across various domains:

- Organic Synthesis : As a reagent in Suzuki-Miyaura coupling reactions.

- Biological Probes : Development of fluorescent probes for detecting biological molecules.

- Potential Drug Development : Investigations into its pharmacological properties are ongoing, particularly for boron-containing drugs .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Applications |

|---|---|---|

| Phenylboronic Acid | C6H7BO2 | Organic synthesis, drug development |

| Naphthylboronic Acid | C10H9BO2 | Organic synthesis, fluorescent probes |

| Pyridylboronic Acid | C5H6BNO2 | Medicinal chemistry, enzyme inhibition |

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound:

- Biological Evaluation : A study focused on boron-containing polyamines demonstrated potential applications in neutron capture therapy for brain tumors, showcasing the therapeutic implications of boron compounds including this compound .

- Fluorescent Probes Development : Research indicates that this compound can be utilized to create fluorescent probes that enhance the detection of specific biological molecules within cellular environments .

Propiedades

IUPAC Name |

fluoranthen-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPCTBXVSGTSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630471 | |

| Record name | Fluoranthen-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359012-63-8 | |

| Record name | Fluoranthen-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.